Unmatched Sub-Nanomolar Potency Against HDAC1 vs. Clinically-Advanced Pan-HDAC Inhibitors
Alteminostat demonstrates a significantly higher potency against the class I isoform HDAC1 compared to clinically-approved pan-HDAC inhibitors like Panobinostat and Vorinostat. This superior potency at the target level may translate to a different therapeutic index or efficacy profile, providing a clear justification for its selection in research focused on class I HDAC-driven malignancies [1].
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.50 ± 0.11 nM |
| Comparator Or Baseline | Panobinostat: 2.5 nM [2] / Vorinostat: ~10 nM |
| Quantified Difference | Alteminostat is 5-fold more potent than Panobinostat and 20-fold more potent than Vorinostat. |
| Conditions | Cell-free fluorescence-based enzymatic assay |
Why This Matters
This data allows researchers to select Alteminostat for studies where potent HDAC1 inhibition is hypothesized to be a critical driver of anti-cancer activity, potentially achieving target engagement at lower concentrations and mitigating off-target effects associated with less potent pan-inhibitors.
- [1] Biomolecules & Therapeutics. Table 1: Effects of CKD-581 on HDAC enzymes. Available from: https://www.biomolther.org/journal/popup_file.html?uid=1407&file=bt-30-5-435-f1.jpg&md=tbl&idx=1 View Source
- [2] Cheng B, et al. Development of novel slow-off HDAC inhibitors for cancer therapy. (Table 4). PMC. 2021 May 28. Available from: https://pmc.ncbi.nlm.nih.gov/ View Source
